![molecular formula C17H11FN2O2 B2639170 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 848911-16-0](/img/structure/B2639170.png)

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

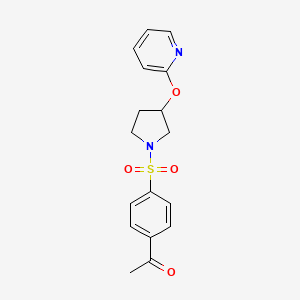

“3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a complex organic compound. It is related to the benzo[4,5]furo[3,2-d]pyrimidine family . This compound has been used as a host in the development of blue phosphorescent organic light-emitting diodes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines has been described . Another study reported the design and synthesis of a series of benzofuran[3,2-D]pyrimidine-4(1H)-ketone derivatives containing thiosemicarbazide analogs .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. It is related to the benzo[4,5]furo[3,2-d]pyrimidine family, which has been used as a core for developing high triplet energy hosts .Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and specific to the context in which it is used. For instance, in the context of organic light-emitting diodes, it has been used as an electron-transport-type host .Applications De Recherche Scientifique

- Researchers have explored the use of this compound as an electron-transport-type host in blue phosphorescent OLEDs. By incorporating it alongside other host materials, such as 3,3†-di(9H-carbazol-9-yl)-1,1†-biphenyl (mCBP), it contributes to improved device performance. Specifically, the mCBP:CzBFPmSi mixed host demonstrated high external quantum efficiency (over 20% at 1000 cd/m²) and low efficiency roll-off in blue OLEDs .

- In the realm of medicinal chemistry, derivatives of benzofuro[3,2-d]pyrimidine have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. While specific studies on this compound are scarce, related analogs have shown promising results. Further investigations could uncover its potential as an antitubercular agent .

- The synthesis of benzofuro[3,2-d]pyrimidines has been explored using an oxidation-based approach. Researchers oxidized 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols, followed by intramolecular nucleophilic aromatic substitution reactions. This methodology provides a route to access the compound and its derivatives .

Organic Light-Emitting Diodes (OLEDs)

Antitubercular Agents

Synthetic Methodology

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(2-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O2/c18-13-7-3-1-5-11(13)9-20-10-19-15-12-6-2-4-8-14(12)22-16(15)17(20)21/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFGYXHWSUFTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2639088.png)

![4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2639090.png)

![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2639094.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2639099.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2639102.png)

![1,3,4,9-tetramethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2639105.png)

![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639107.png)

![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)